N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
Description
Properties
IUPAC Name |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)12(19-15-9)6-7-14-10-4-3-5-11(8-10)20-2/h3-8,14H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWPFPWLTQYMPD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline typically involves multiple steps. One common method includes the reaction of 3-methyl-4-nitro-1,2-oxazole with an appropriate aniline derivative under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of advanced purification techniques like chromatography and crystallization is also essential to obtain high-purity products .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl group (-SMe) undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrs | 3-(methylsulfinyl)aniline derivative | 75–82 | |
| Sulfone formation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12 hrs | 3-(methylsulfonyl)aniline derivative | 68–73 |
These reactions proceed via radical intermediates, with the sulfoxide product dominating under mild conditions.
Reduction Reactions
The nitro group (-NO<sub>2</sub>) and ethenyl (-CH=CH-) linker participate in selective reductions:
Nitro reduction occurs preferentially over ethenyl hydrogenation due to the oxazole ring’s electron-withdrawing effects .
Electrophilic Aromatic Substitution
The aniline ring undergoes directed substitutions at the para position relative to the -NH- group:
| Reaction | Reagents/Conditions | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, CHCl<sub>3</sub>, 0°C, 2 hrs | 3-(methylsulfanyl)-4-bromoaniline derivative | 87% para | |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 1 hr | 3-(methylsulfanyl)-4-nitroaniline derivative | 92% para |
The methylsulfanyl group acts as an ortho/para-director, but steric hindrance favors para substitution.
Oxazole Ring Modifications
The 3-methyl-4-nitrooxazole core participates in nucleophilic attacks:
| Reaction | Reagents/Conditions | Outcome | Mechanism | Source |
|---|---|---|---|---|
| Nitro displacement |
Scientific Research Applications
Synthesis and Derivatives
The synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline can be approached through various methods, including:
- Condensation Reactions : Utilizing starting materials like 3-methyl-4-nitro-1,2-oxazole and an appropriate aniline derivative.
- Functionalization Techniques : Modifying existing compounds to introduce the desired functional groups.
Recent studies have highlighted the use of azides in synthesizing heterocycles that could lead to derivatives of this compound, showcasing its versatility in organic synthesis .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Compounds with similar structures have shown the ability to inhibit specific signaling pathways involved in cancer progression, such as the Hedgehog signaling pathway .
Antimicrobial Properties
Some derivatives of this compound exhibit antimicrobial activity against various pathogens. The incorporation of nitro groups is known to enhance biological activity, making these compounds potential candidates for developing new antimicrobial agents.
Neuropharmacological Effects
Research into similar compounds suggests potential neuropharmacological effects, particularly in modulating neurotransmitter systems. This aspect is under investigation for its implications in treating neurological disorders.
Material Science Applications
The unique structural features of this compound allow it to be used in material science:
- Organic Electronics : The compound's electronic properties may be harnessed in organic semiconductors or photovoltaic devices.
- Sensors : Its chemical reactivity can be utilized in developing chemical sensors for environmental monitoring.
Case Study 1: Anticancer Research
A study examined the effects of synthesized analogs of this compound on cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the nitro group can enhance efficacy .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various derivatives. The findings revealed that certain modifications led to improved activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for antibiotic development .
Mechanism of Action
The mechanism of action of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The nitro group and oxazole ring play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of nitro-oxazole derivatives, which are structurally analogous to other heterocyclic systems like 1,3,4-oxadiazoles and thiazoles (e.g., compounds synthesized in ). Key differences include:
- Substituent Position and Electronic Effects: The nitro group at the 4-position of the oxazole ring in the target compound introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions compared to analogues with substituents like amino or methyl groups.
- Sulfur-Containing Moieties : The 3-(methylsulfanyl)aniline group provides distinct electronic and steric properties compared to unsubstituted anilines or those with sulfonyl or sulfonamide groups.
Crystallographic and Computational Analysis
Crystallographic studies of nitro-oxazole derivatives typically employ software such as SHELXL (for refinement) and SIR97 (for structure determination) . Key findings include:
- Hydrogen Bonding Patterns: The nitro and sulfanyl groups participate in hydrogen-bonding networks, as described in . For example, the nitro group may act as a hydrogen-bond acceptor, while the aniline NH group serves as a donor.
- Crystal Packing: Compared to non-nitro analogues, the nitro group enhances molecular planarity, favoring tighter π-π stacking interactions.
Table 1: Comparative Data for Nitro-Oxazole Derivatives
Biological Activity
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C12H11N3O3S
- Molecular Weight : 245.24 g/mol
- CAS Number : 926272-22-2
- Structure : The compound features a methylsulfanyl group and a nitro-substituted oxazole, which are believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. These include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with activity against specific bacterial strains. Its structural characteristics may enhance membrane permeability or interfere with bacterial metabolic processes.
Anticancer Activity
A study conducted on various synthesized derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.34 μM to 2.09 μM, indicating potent activity compared to standard chemotherapeutics like sorafenib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-[...]-3-(methylsulfanyl)aniline | MCF7 | 0.34 |
| N-[...]-3-(methylsulfanyl)aniline | A549 | 0.96 |
Antimicrobial Activity
In vitro assays have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar dilution method revealed minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent in treating bacterial infections .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Study 1: Anticancer Efficacy
A recent research project focused on the synthesis and evaluation of similar compounds showed that the introduction of the methylsulfanyl group significantly enhanced anticancer activity through increased apoptosis in cancer cells. The study highlighted the importance of structural modifications in optimizing therapeutic effects .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of various derivatives, including this compound. Results indicated that this compound was particularly effective against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance .
Q & A
Q. What synthetic strategies are recommended for preparing N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline?
Methodological Answer: The synthesis of nitro-oxazole derivatives typically involves sequential functionalization. For the ethenyl linker, a Heck coupling or Wittig reaction may be employed to introduce the double bond between the oxazole and aniline moieties. The nitro group on the oxazole ring can be introduced via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). The methylsulfanyl group on the aniline can be installed through nucleophilic substitution using methyl disulfide or via thiolation of a halogenated precursor. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical to confirm regiochemistry and purity .
Q. How should researchers characterize the electronic and steric effects of substituents in this compound?
Methodological Answer: Electronic effects of the nitro and methylsulfanyl groups can be analyzed using UV-Vis spectroscopy to assess absorption maxima shifts, complemented by computational methods (DFT calculations for frontier molecular orbitals). Steric effects are evaluated via X-ray crystallography to determine bond angles and torsion angles around the ethenyl bridge. NMR NOESY experiments can also reveal spatial interactions between substituents. For example, the nitro group’s electron-withdrawing nature may reduce electron density on the oxazole ring, affecting reactivity in subsequent functionalization .
Q. What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer: A combination of techniques is required:
- ¹H/¹³C NMR : To verify the presence of the ethenyl proton (δ ~6.5–7.5 ppm, J = 16 Hz for E-configuration) and methylsulfanyl group (δ ~2.5 ppm for S–CH₃).
- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing. Software like SHELXL or ORTEP-3 can refine the structure .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?
Methodological Answer: Discrepancies often arise from solvent effects or implicit/explicit solvation models in simulations. To address this:
- Repeat experiments under varied conditions (e.g., solvent polarity, temperature).
- Compare experimental NMR chemical shifts with DFT-calculated shifts (using Gaussian or ORCA with PCM solvent models).
- Validate computational models by benchmarking against crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures) .
Q. What advanced crystallographic methods are suitable for analyzing hydrogen-bonding patterns in this compound?
Methodological Answer: High-resolution X-ray diffraction data (≤0.8 Å) should be collected at low temperature (100 K) to minimize thermal motion artifacts. Use SHELXL for refinement, focusing on hydrogen atom positioning via Hirshfeld rigid-bond restraints. Graph set analysis (as per Etter’s rules) in Mercury or CrystalExplorer can classify hydrogen-bonding motifs (e.g., R₂²(8) rings). For weak interactions, perform topological analysis using AIM theory in Multiwfn .
Q. How can researchers design experiments to study the compound’s stability under photolytic or thermal conditions?
Methodological Answer:
- Photostability : Expose solid and solution samples to UV light (λ = 254–365 nm) in a photoreactor. Monitor degradation via HPLC-MS and identify photoproducts using tandem MS.
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Use Arrhenius plots (from kinetic studies at 50–100°C) to extrapolate shelf-life under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
